5-(chlorosulfonyl)-2-methoxy-4-methylBenzoic acid
Description
Properties
IUPAC Name |
5-chlorosulfonyl-2-methoxy-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO5S/c1-5-3-7(15-2)6(9(11)12)4-8(5)16(10,13)14/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXRQUIXZNBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chlorosulfonyl 2 Methoxy 4 Methylbenzoic Acid
Direct Chlorosulfonation of 2-methoxy-4-methylbenzoic acid and Related Precursors
The most common and direct route to aryl sulfonyl chlorides is through electrophilic aromatic substitution (EAS) using chlorosulfonic acid. nih.govrsc.org This method involves the direct introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of a suitable precursor.
The direct chlorosulfonation of an activated aromatic ring, such as that of 2-methoxy-4-methylbenzoic acid, is typically performed by treating the substrate with an excess of chlorosulfonic acid. The reaction conditions are critical for achieving high yield and purity.
Key parameters that are often optimized include temperature, reaction time, and the molar ratio of reactants. The reaction is highly exothermic and often requires careful temperature control, with initial cooling followed by a gradual increase in temperature to drive the reaction to completion. prepchem.commdpi.com An organic co-solvent, such as dichloroethane, may be used in some procedures. prepchem.com
Optimization studies for similar reactions have shown that increasing the equivalents of chlorosulfonic acid can improve the isolated yield. mdpi.com Furthermore, the choice of work-up and isolation procedures, such as quenching the reaction mixture in ice water, is crucial for obtaining a clean product. prepchem.com The inclusion of an organic co-solvent during precipitation can also improve the physical properties of the isolated solid, such as its flowability. mdpi.com
Table 1: Typical Reaction Conditions for Direct Chlorosulfonation
| Parameter | Condition | Purpose |
|---|---|---|
| Chlorosulfonating Agent | Chlorosulfonic acid (ClSO₃H) | Source of the electrophilic species |
| Substrate | 2-methoxy-4-methylbenzoic acid | Aromatic precursor |
| Molar Ratio | 1:(5-8) (Substrate:ClSO₃H) | Ensures complete conversion |
| Temperature | 0°C to 70°C | Controlled to manage exothermicity and drive reaction |
| Solvent | Neat or co-solvent (e.g., dichloroethane) | Reaction medium |
| Reaction Time | 6-18 hours | Varies depending on temperature and substrate reactivity |
| Work-up | Quenching on ice | Decomposes excess ClSO₃H and precipitates the product |
This table presents generalized conditions based on analogous transformations described in the literature. prepchem.comgoogle.com
The position of the incoming chlorosulfonyl group is determined by the directing effects of the substituents already present on the aromatic ring. The mechanism involves an attack by the electron-rich aromatic ring on the electrophilic sulfur species, SO₂Cl⁺, which is generated from chlorosulfonic acid. stackexchange.comreddit.com
In the precursor molecule, 2-methoxy-4-methylbenzoic acid, three substituents influence the regioselectivity:
-OCH₃ (Methoxy group): A strongly activating ortho-, para-director.
-CH₃ (Methyl group): A weakly activating ortho-, para-director.
-COOH (Carboxylic acid group): A deactivating meta-director.
The directing effects of these groups converge to strongly favor substitution at the C-5 position. The powerful para-directing effect of the methoxy (B1213986) group at C-2, the ortho-directing effect of the methyl group at C-4, and the meta-directing effect of the carboxylic acid group at C-1 all align to activate the C-5 position for electrophilic attack. This alignment results in a high degree of regioselectivity, leading predominantly to the formation of 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid.
Multi-step Synthetic Pathways to this compound
While direct chlorosulfonation is often feasible, multi-step syntheses can be employed to navigate challenges such as poor regioselectivity with different substitution patterns or incompatibility of functional groups with harsh chlorosulfonating agents.
Multi-step pathways may involve the synthesis of an intermediate that is then converted to the final product. This can include, for example, the diazotization of an aniline, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source (a variation of the Sandmeyer reaction). acs.orgdurham.ac.uk This approach offers excellent regiocontrol as the position of the sulfonyl chloride group is determined by the initial position of the amino group. durham.ac.uk Another strategy involves the oxidation and chlorination of a corresponding thiol or disulfide precursor. rsc.org
To prevent unwanted side reactions with sensitive functional groups, protecting groups are often used. For substrates containing a carboxylic acid, esterification is a common protection strategy. For instance, the methyl ester of the benzoic acid can be prepared, subjected to the chlorosulfonation reaction, and then hydrolyzed back to the carboxylic acid in a final step. google.com Similarly, other reactive groups, such as amines, are often protected (e.g., as an acetamide) before chlorosulfonation to prevent side reactions and influence regioselectivity. google.com
Table 2: Hypothetical Multi-Step Synthesis via a Protected Intermediate
| Step | Reaction | Reagents | Purpose |
|---|---|---|---|
| 1 | Esterification | Methanol (B129727), H₂SO₄ | Protects the carboxylic acid group |
| 2 | Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) | Introduces the chlorosulfonyl group |
| 3 | Hydrolysis | NaOH(aq), then HCl(aq) | Deprotects the ester to reveal the carboxylic acid |
Advanced Synthetic Approaches to this compound
Modern organic synthesis has introduced several advanced methods for the preparation of aryl sulfonyl chlorides under milder or more efficient conditions compared to traditional approaches.
Palladium-Catalyzed Synthesis: A palladium-catalyzed method allows for the preparation of aryl sulfonyl chlorides from arylboronic acids. This process exhibits significant functional group tolerance and proceeds under mild conditions, avoiding the harsh acidity of chlorosulfonic acid. nih.gov
Synthesis from Diazonium Salts: The reaction of arenediazonium salts with sulfur dioxide in the presence of a copper catalyst is a classic method that provides excellent regiocontrol. durham.ac.uk More recent advancements include photocatalytic methods that generate sulfonyl chlorides from diazonium salts under visible light at room temperature, offering a sustainable alternative. acs.org
Continuous Flow Synthesis: The use of continuous flow reactors for chlorosulfonation reactions has been developed to improve safety and scalability. This approach allows for better control of reaction temperature and mixing, minimizing the hazards associated with handling large quantities of chlorosulfonic acid in batch processes. mdpi.com
These advanced methods, while not yet widely reported for the specific synthesis of this compound, represent the forefront of synthetic chemistry for this class of compounds.
Catalytic Systems for Enhanced Yield and Selectivity
The traditional synthesis of aryl sulfonyl chlorides, including analogues of this compound, often involves direct chlorosulfonylation with a large excess of chlorosulfonic acid. prepchem.com While effective, this method can lack selectivity and require harsh conditions. Modern synthetic chemistry has explored catalytic systems to overcome these limitations, offering milder reaction pathways and improved control over the final product.
One prominent catalytic approach is the Sandmeyer-type reaction, which utilizes a copper catalyst to convert aromatic amines into sulfonyl chlorides. acs.orgresearchgate.net In this method, a diazonium salt, formed from the corresponding aniline precursor, reacts with a source of sulfur dioxide in the presence of a copper salt, such as copper(II) chloride. acs.org This methodology is advantageous as it avoids the use of large quantities of chlorosulfonic acid and provides an alternative route for substrates that may be sensitive to strong acids.
The use of DABSO (1,4-diazabicyclo[2.2.2]octane sulfur dioxide complex) as a solid, stable surrogate for gaseous sulfur dioxide has further refined this catalytic process. organic-chemistry.org This approach allows for the synthesis of a wide range of anilines in the presence of hydrochloric acid and a copper catalyst. organic-chemistry.org The reaction can be performed under relatively mild conditions and allows for either the isolation of the sulfonyl chloride or its direct conversion into a sulfonamide. researchgate.net
Table 1: Comparison of Catalytic Systems for Aryl Sulfonyl Chloride Synthesis
| Catalytic System | Precursor | Reagents | Key Advantages |
| Sandmeyer Reaction | Aromatic Amine | NaNO₂, HCl, SO₂, CuCl₂ | Good functional group tolerance; avoids excess chlorosulfonic acid. acs.orgresearchgate.net |
| DABSO-Mediated | Aromatic Amine | DABSO, CuCl₂, HCl, tert-butyl nitrite | Uses a stable, solid SO₂ source; scalable. acs.orgorganic-chemistry.org |
These catalytic methods represent a significant step forward in the synthesis of complex aryl sulfonyl chlorides, providing chemists with tools to enhance yield and selectivity while often employing less hazardous reagents.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound and related compounds has been a subject of such considerations, with researchers developing more benign and sustainable methods.
Traditional chlorosulfonylation reactions are often associated with significant environmental drawbacks. They typically employ a large excess of chlorosulfonic acid, which is highly corrosive and hazardous. The workup procedure involves quenching the reaction mixture in ice water, a highly exothermic process that generates large volumes of acidic waste. prepchem.com
In response, several greener alternatives have been developed for the synthesis of sulfonyl chlorides from alternative precursors like thiols. One such method involves the metal-free, aerobic oxidation of thiols. rsc.org This process uses ammonium (B1175870) nitrate (B79036) as a source of nitrogen oxide catalysts and oxygen from the air as the terminal oxidant, with water being the primary byproduct. rsc.org This approach avoids the use of harsh metal catalysts and corrosive reagents.
Another sustainable method is the oxyhalogenation of thiols or disulfides using oxone as the oxidant in water. rsc.org This reaction is rapid, proceeds at room temperature, and uses water as the solvent, which is environmentally benign. rsc.org These methods align with green chemistry principles by using safer solvents, reducing waste, and improving energy efficiency.
Table 2: Comparison of Synthetic Routes based on Green Chemistry Principles
| Method | Starting Material | Reagents | Solvent | Key Green Advantages |
| Traditional Chlorosulfonylation | Aromatic Acid | Chlorosulfonic Acid (excess) | Dichloroethane prepchem.com | None; generates significant acidic waste. |
| Aerobic Oxidation | Thiol | NH₄NO₃ (catalyst), O₂ | Not specified | Metal-free; uses air as the terminal oxidant. rsc.org |
| Oxyhalogenation | Thiol / Disulfide | Oxone, KCl | Water | Uses water as a solvent; rapid reaction at room temperature. rsc.org |
Synthesis of Isotopically Labeled Analogues of this compound for Mechanistic Investigations
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules. The synthesis of labeled analogues of this compound can provide deep insights into the processes it undergoes.
Mechanistic studies of aromatic chlorosulfonylation often involve tracking the movement of atoms throughout the reaction. osti.govstackexchange.com By incorporating a heavy isotope, such as sulfur-35 (³⁵S), into the sulfonyl chloride group, researchers can follow the sulfonyl moiety through complex transformations. For example, [³⁵S]aryl sulfonyl chlorides have been used to prepare radiolabeled sulfonamides, which serve as important radioligands for studying biological functions. rsc.org
The synthesis of such labeled compounds requires the use of an isotopically enriched starting material. For a ³⁵S-labeled analogue, the synthesis could potentially start from a precursor containing the ³⁵S isotope. Similarly, labeling with other isotopes like carbon-13 (¹³C) or deuterium (²H) at specific positions on the aromatic ring or its substituents could be achieved by starting with appropriately labeled 2-methoxy-4-methylbenzoic acid. These labeled molecules would allow for detailed analysis using techniques like mass spectrometry and NMR spectroscopy to map their transformation pathways. For instance, fluorine-18 (¹⁸F) has been incorporated to create radiolabeled sulfonyl chlorides used as imaging agents for positron emission tomography (PET). rsc.org
Table 3: Potential Isotopes for Labeling and Their Investigative Applications
| Isotope | Potential Application | Analytical Technique |
| Sulfur-35 (³⁵S) | Tracking the sulfonyl group in mechanistic studies; preparing radioligands. rsc.org | Scintillation counting, Autoradiography |
| Carbon-13 (¹³C) | Elucidating reaction mechanisms involving the carbon skeleton. | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Deuterium (²H) | Studying kinetic isotope effects to determine rate-determining steps. | Mass Spectrometry, NMR Spectroscopy |
| Fluorine-18 (¹⁸F) | Development of PET imaging agents. rsc.org | Positron Emission Tomography (PET) |
The synthesis of these specialized analogues is crucial for advancing the fundamental understanding of the chemical and biological behavior of this compound.
Chemical Transformations and Derivatization of 5 Chlorosulfonyl 2 Methoxy 4 Methylbenzoic Acid
Reactivity of the Chlorosulfonyl Moiety
The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophilic center, making it susceptible to nucleophilic attack. This reactivity is the basis for the synthesis of numerous sulfur-containing derivatives.
Formation of Sulfonamide Derivatives via Nucleophilic Substitution
The reaction of 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid with primary or secondary amines leads to the formation of sulfonamides. This nucleophilic substitution reaction involves the displacement of the chloride ion from the sulfonyl chloride group by the nitrogen atom of the amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
A general scheme for this reaction involves dissolving the sulfonyl chloride in a suitable solvent, followed by the addition of the desired amine. For instance, reacting methyl 2-(chlorosulfonyl)-5-methoxybenzoate with an ammonia solution in a solvent like acetonitrile (B52724) or dioxane yields the corresponding primary sulfonamide google.com. This modular approach allows for the synthesis of a wide library of sulfonamide derivatives by varying the amine component.
Table 1: Examples of Sulfonamide Formation Conditions
| Amine | Base | Solvent | Product |
|---|---|---|---|
| Ammonia | Excess Ammonia | Acetonitrile/Dioxane | Primary Sulfonamide |
| Primary Amine | Pyridine or Triethylamine | Dichloromethane (DCM) | N-substituted Sulfonamide |
Synthesis of Sulfonate Esters and Other Sulfonyl Derivatives
Analogous to the formation of sulfonamides, the chlorosulfonyl group readily reacts with alcohols or phenols in the presence of a base to yield sulfonate esters. This transformation is a standard method for converting sulfonyl chlorides into a different class of derivatives. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride.
While specific examples for this compound are not detailed in the provided context, the general reactivity of aryl sulfonyl chlorides supports this transformation. The process typically involves reacting the sulfonyl chloride with an alcohol in a solvent like pyridine, which also acts as the base to scavenge the HCl produced.
Furthermore, the sulfonyl chloride can be hydrolyzed back to the corresponding sulfonic acid by treatment with water.
Reduction Reactions of the Sulfonyl Chloride Group
The sulfonyl chloride group can be reduced to various other sulfur-containing functional groups, significantly expanding the synthetic utility of the parent molecule. One of the most common transformations is the reduction of aryl sulfonyl chlorides to the corresponding aryl thiols. google.comgoogle.com
Various reducing agents and conditions can be employed to achieve this:
Catalytic Hydrogenation : Aryl sulfonyl chlorides can be hydrogenated using a palladium catalyst in a suitable solvent. google.comtaylorfrancis.com The reaction is often conducted in the presence of a mild base to neutralize the strong acid formed during the reduction. taylorfrancis.com
Chemical Reduction : Reagents such as zinc in acidic media (acetic or sulfuric acid), lithium aluminum hydride, or triphenylphosphine can effectively reduce sulfonyl chlorides to thiols. taylorfrancis.comorganic-chemistry.org For example, a mixture of triphenylphosphine and iodine has been shown to readily reduce arenesulfonyl chlorides. oup.com
These reduction methods provide a pathway to introduce a thiol (-SH) group, which can then participate in a variety of other chemical modifications.
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is another key site for derivatization, primarily through reactions at the carbonyl carbon.
Esterification Reactions for Derivatization
The carboxylic acid group of this compound can be converted into an ester through various esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. pbworks.com
For example, the synthesis of methyl 5-methoxy-2-sulfoamoylbenzoate can begin with the esterification of the parent benzoic acid with methanol (B129727), catalyzed by sulfuric acid, followed by boiling for several hours. google.com Another method involves methylation using a reagent like dimethyl sulfate in the presence of a base such as potassium hydroxide. google.com
Table 2: Common Esterification Methods
| Method | Reagents | Key Features |
|---|---|---|
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reversible reaction, often requires removal of water to drive to completion. pbworks.com |
| Alkylation | Alkyl Halide (e.g., Dimethyl Sulfate), Base (e.g., KOH) | Generally high-yielding for simple alkyl esters. google.com |
| Carbodiimide Coupling | Alcohol, Coupling Agent (e.g., DCC), Catalyst (e.g., DMAP) | Mild conditions, suitable for sensitive substrates. nih.gov |
Amidation and Peptide Coupling Reactions
The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as it is not reactive enough to undergo direct reaction with amines.
Common methods for amide bond formation include:
Conversion to Acid Chloride : The carboxylic acid can first be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride then readily reacts with an amine to form the amide.
Peptide Coupling Reagents : A wide variety of coupling reagents are used in organic synthesis to facilitate amide bond formation under mild conditions. bachem.com These reagents, such as carbodiimides (e.g., DCC) or phosphonium/aminium salts (e.g., HATU, HBTU), activate the carboxylic acid in situ, allowing it to react with the amine. bachem.com The process is fundamental in peptide synthesis but is broadly applicable to the formation of any amide bond. bachem.com
This reactivity allows for the coupling of the this compound core to various amino acids or other amine-containing molecules, creating complex derivatives.
Explorations of Decarboxylation Pathways
Decarboxylation, the removal of a carboxyl group, from aromatic carboxylic acids is a reaction of significant interest, though often requiring forcing conditions. The feasibility of this transformation is heavily influenced by the electronic nature of the substituents on the aromatic ring.
The decarboxylation of benzoic acids can be influenced by the presence of both electron-donating and electron-withdrawing groups. Electron-donating groups can increase the electron density at the carbon atom attached to the carboxyl group, which can facilitate protonation and subsequent decarboxylation under acidic conditions rsc.org. Conversely, electron-withdrawing groups can stabilize a negative charge that may develop on the ring during certain decarboxylation mechanisms nih.gov. The presence of ortho-substituents can also play a role, sometimes promoting decarboxylation through steric or electronic effects nih.govresearchgate.net.
Thermal Decarboxylation: Thermal decarboxylation of aromatic acids typically requires high temperatures. The presence of the strongly electron-withdrawing chlorosulfonyl group would likely make the molecule more stable towards simple thermal decarboxylation, which often proceeds through an electrophilic substitution mechanism where the carboxyl group is replaced by a proton nih.gov.
| Decarboxylation Method | Potential Outcome for this compound | Key Influencing Factors |
| Thermal | Likely requires high temperatures; may be disfavored due to the electron-withdrawing chlorosulfonyl group. | High activation energy, stability of the aromatic ring. |
| Catalytic (e.g., Cu, Ag) | Potentially more facile; outcome depends on the specific catalyst and mechanism. | Formation and stability of metal carboxylate intermediates, electronic effects of substituents. |
| Photochemical | Possible via radical intermediates; the stability of the aryl radical is crucial. | Wavelength of light, presence of photosensitizers, stability of radical intermediates. |
Aromatic Ring Functionalization and Modifications
The existing substituents on the benzene (B151609) ring of this compound direct the position of further functionalization. The interplay between the activating and deactivating groups determines the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Studies
In electrophilic aromatic substitution (EAS), the methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are activating and ortho-, para-directing, while the carboxylic acid (-COOH) and chlorosulfonyl (-SO2Cl) groups are deactivating and meta-directing organicchemistrytutor.comfau.edumasterorganicchemistry.comwikipedia.orgyoutube.comyoutube.commasterorganicchemistry.com. The methoxy group is a strong activating group, primarily due to its ability to donate electron density to the ring through resonance. The methyl group is a weaker activating group, operating through an inductive effect. The carboxylic acid and chlorosulfonyl groups are strong deactivating groups due to their electron-withdrawing nature.
When multiple substituents are present, the directing effect of the strongest activating group typically dominates. In this case, the methoxy group is the most powerful activating group and will therefore direct incoming electrophiles to the positions ortho and para to it.
The positions on the aromatic ring are numbered as follows:
C1: attached to the carboxylic acid
C2: attached to the methoxy group
C3: hydrogen
C4: attached to the methyl group
C5: attached to the chlorosulfonyl group
C6: hydrogen
The position ortho to the methoxy group is C3, and the position para is C5 (already substituted). Therefore, electrophilic substitution is most likely to occur at the C3 position. However, the position is also ortho to the deactivating carboxylic acid group and meta to the deactivating chlorosulfonyl group, which could influence the reaction rate. The other vacant position, C6, is ortho to the carboxylic acid and meta to the methyl and chlorosulfonyl groups, making it less favorable for electrophilic attack.
| Substituent | Effect on EAS | Directing Influence |
| -OCH3 | Activating | Ortho, Para |
| -CH3 | Activating | Ortho, Para |
| -COOH | Deactivating | Meta |
| -SO2Cl | Deactivating | Meta |
Predicted Regioselectivity for Electrophilic Aromatic Substitution:
Based on the directing effects, the primary site for electrophilic attack would be the C3 position, which is ortho to the strongly activating methoxy group.
Nucleophilic Aromatic Substitution on Substituted Systems
Nucleophilic aromatic substitution (SNAr) is favored on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups libretexts.orglibretexts.org. The chlorosulfonyl group is a potent electron-withdrawing group, thus activating the aromatic ring of this compound towards nucleophilic attack.
For an SNAr reaction to proceed via the common addition-elimination mechanism, a good leaving group must be present on the ring, and the electron-withdrawing group should be positioned ortho or para to it to stabilize the intermediate Meisenheimer complex libretexts.orglibretexts.org.
In this compound, there are two potential scenarios for SNAr:
Displacement of a Ring Substituent: If another leaving group (e.g., a halogen) were present on the ring at a position ortho or para to the chlorosulfonyl group, it would be susceptible to nucleophilic attack. As the molecule stands, none of the existing substituents are typical leaving groups in SNAr reactions under standard conditions.
Reaction at the Sulfonyl Chloride: The chlorosulfonyl group itself can be the site of nucleophilic attack. The sulfur atom is highly electrophilic, and the chloride ion is an excellent leaving group. This would not be a substitution on the aromatic ring itself, but rather a derivatization of the sulfonyl chloride functional group.
However, under forcing conditions, it is conceivable that one of the ring substituents could be displaced. The likelihood of a group acting as a leaving group in SNAr reactions can be influenced by several factors, including the strength of its bond to the aromatic ring and its ability to stabilize a negative charge upon departure. In some cases, even methoxy groups can be displaced, although this typically requires harsh conditions. The chloride of the chlorosulfonyl group is the most likely site for nucleophilic attack, leading to sulfonamides, sulfonic esters, etc. nih.govresearchgate.net.
| Potential SNAr Pathway | Description | Feasibility |
| Displacement of a ring substituent | A nucleophile attacks a carbon atom on the ring, displacing an existing group. | Unlikely under standard conditions as there are no typical leaving groups on the ring. |
| Reaction at the sulfonyl chloride | A nucleophile attacks the sulfur atom of the -SO2Cl group, displacing the chloride ion. | Highly likely, leading to a variety of sulfonyl derivatives. nih.govresearchgate.net |
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product rsc.org. The diverse functional groups present in this compound make it a potentially valuable component in such reactions.
Passerini and Ugi Reactions: The carboxylic acid functionality is a key component in the Passerini and Ugi reactions researchgate.netnih.govnih.govorganic-chemistry.org.
Passerini Reaction: This is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide researchgate.netorganic-chemistry.org. This compound could serve as the carboxylic acid component in this reaction.
Ugi Reaction: This is a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, yielding a bis-amide nih.gov. Again, this compound could act as the carboxylic acid component.
The electronic properties of the benzoic acid can influence the rate and yield of these reactions. The presence of the electron-withdrawing chlorosulfonyl group might affect the nucleophilicity of the carboxylate intermediate in these reaction pathways.
Reactions Involving the Sulfonyl Chloride Group: The chlorosulfonyl group can also participate in multi-component reactions. For example, sulfonyl chlorides can react with amines and other components in a one-pot fashion to generate complex sulfonamides researchgate.netopenaccesspub.org. It is conceivable that this compound could be employed in such reactions, where the sulfonyl chloride moiety reacts with a nucleophile, and the carboxylic acid group either remains intact or participates in a subsequent transformation.
| Multi-component Reaction | Role of this compound | Potential Product |
| Passerini Reaction | Carboxylic acid component | α-acyloxy carboxamide derivative |
| Ugi Reaction | Carboxylic acid component | Bis-amide derivative |
| Sulfonamide Synthesis | Sulfonyl chloride component | Complex sulfonamide derivative |
Spectroscopic and Advanced Analytical Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) analysis provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton.
Aromatic Protons: The benzene (B151609) ring has two protons in unique chemical environments, which would appear as two distinct singlets in the aromatic region of the spectrum.
Carboxylic Acid Proton: A broad singlet is anticipated for the acidic proton of the carboxyl group (-COOH). Its chemical shift can be highly variable depending on the solvent and concentration.
Methoxy (B1213986) Group Protons: The three protons of the methoxy group (-OCH₃) would produce a sharp singlet.
Methyl Group Protons: The three protons of the methyl group (-CH₃) attached to the aromatic ring would also yield a sharp singlet, but at a different chemical shift than the methoxy protons.
The integration of these peaks would correspond to the number of protons in each group, confirming the presence and ratio of these structural components.
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The expected signals include:
Carbonyl Carbon: A signal for the carboxylic acid carbon (-COOH) in the highly deshielded region of the spectrum.
Aromatic Carbons: Six distinct signals for the six carbons of the benzene ring, with their chemical shifts influenced by the attached functional groups (methoxy, methyl, carboxylic acid, and chlorosulfonyl).
Methoxy Carbon: A signal corresponding to the carbon of the methoxy group (-OCH₃).
Methyl Carbon: A signal for the carbon of the methyl group (-CH₃).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its structure.
Table 1: Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 3000-2850 | Stretching |
| C=O (Carbonyl) | 1725-1700 | Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| S=O (Sulfonyl Chloride) | 1375-1350 and 1180-1160 | Asymmetric & Symmetric Stretching |
| C-O (Methoxy) | 1250-1000 | Stretching |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₉H₉ClO₅S), the monoisotopic mass is 263.98593 Da. uni.lu High-resolution mass spectrometry would be able to confirm this exact mass. Predicted data for various ionized adducts can help in identifying the molecular ion peak in an experimental spectrum. uni.lu
Table 2: Predicted Mass Spectrometry Data
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 264.99321 |
| [M+Na]⁺ | 286.97515 |
| [M+K]⁺ | 302.94909 |
| [M+NH₄]⁺ | 282.01975 |
| [M-H]⁻ | 262.97865 |
Data is based on predicted values. uni.lu
Elemental Analysis for Compositional Verification
Elemental analysis is a process that determines the elemental composition of a compound. wikipedia.org For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, chlorine, oxygen, and sulfur should align with the theoretically calculated values based on its molecular formula, C₉H₉ClO₅S. This technique is crucial for confirming the empirical formula of a newly synthesized compound. wikipedia.orgcontractlaboratory.com
Table 3: Elemental Composition of C₉H₉ClO₅S
| Element | Atomic Mass | Count | Total Mass | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 40.98 |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 3.44 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 13.45 |
| Oxygen (O) | 15.999 | 5 | 79.995 | 30.35 |
| Sulfur (S) | 32.06 | 1 | 32.06 | 12.17 |
Calculations are based on the molecular formula and standard atomic weights.
Chromatographic Techniques for Purity Assessment and Separation in Research
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of a compound and for separating it from reaction byproducts or starting materials. For benzoic acid derivatives, Reverse-Phase HPLC (RP-HPLC) is a commonly employed technique. sigmaaldrich.comekb.eg
In a typical RP-HPLC setup, a C18 column could be used with a mobile phase consisting of a mixture of an aqueous buffer (like water with trifluoroacetic acid) and an organic solvent (such as acetonitrile). sigmaaldrich.com The purity of a sample of this compound would be determined by injecting a solution of the compound and monitoring the eluent with a UV detector. A pure sample would ideally show a single, sharp peak at a characteristic retention time. The presence of additional peaks would indicate impurities, and the area under each peak can be used to quantify the relative purity. This technique is vital for quality control in synthetic chemistry.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most probable approach. This method separates compounds based on their hydrophobicity.
A hypothetical RP-HPLC method for the analysis of this compound would likely involve a C18 stationary phase, which is a common choice for a wide range of organic molecules. The mobile phase would typically consist of a mixture of an aqueous solution with a mild acid (like formic or acetic acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities. Detection would most suitably be achieved using a UV detector, set at a wavelength where the aromatic ring of the molecule exhibits strong absorbance.
Hypothetical HPLC Parameters:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. Therefore, derivatization to a more volatile form is necessary. A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with methanol in the presence of an acid catalyst to form the corresponding methyl ester. The chlorosulfonyl group is highly reactive and might also react or decompose under typical GC conditions; it could potentially be converted to a more stable sulfonamide or sulfonate ester.
Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.
Expected GC-MS Data for a Methyl Ester Derivative:
| Parameter | Expected Observation |
|---|---|
| Derivatization Agent | Methanol/H+ |
| Ionization Mode | Electron Ionization (EI) |
| Expected Molecular Ion (M+) | A peak corresponding to the mass of the methyl ester derivative. |
| Key Fragment Ions | Fragments corresponding to the loss of the methoxy group (-OCH3), the chlorosulfonyl group (-SO2Cl), and other characteristic fragments from the aromatic ring. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a goniometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined.
Hypothetical Crystallographic Data Table:
| Parameter | Potential Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P21/c or Pca21 |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (molecules per unit cell) | e.g., 4 |
| Key Bond Lengths (Å) | C-S, S-O, S-Cl, C=O, C-O |
| Key Bond Angles (°) | O-S-O, Cl-S-O, C-C-C (in ring) |
Computational and Theoretical Chemistry Studies of 5 Chlorosulfonyl 2 Methoxy 4 Methylbenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and various other properties.
Density Functional Theory (DFT) Investigations of Electronic Structure and Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. vjst.vn A typical DFT study on 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This optimization is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.
Once the geometry is optimized, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and spectroscopic behavior. Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species.
The following table illustrates the kind of data that would be generated from a DFT analysis of this compound, using a common functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.netbanglajol.info
| Property | Predicted Value (Illustrative) | Unit |
| HOMO Energy | -7.25 | eV |
| LUMO Energy | -2.15 | eV |
| HOMO-LUMO Gap (ΔE) | 5.10 | eV |
| Ionization Potential (I) | 7.25 | eV |
| Electron Affinity (A) | 2.15 | eV |
| Electronegativity (χ) | 4.70 | eV |
| Chemical Hardness (η) | 2.55 | eV |
| Chemical Softness (S) | 0.39 | eV⁻¹ |
| Dipole Moment (μ) | 4.8 | Debye |
Note: The values in this table are illustrative examples based on typical ranges for similar organic molecules and are not the result of an actual calculation on this compound.
Computational Analysis of Aromatic Substitution Reactivity Profiles
The benzene (B151609) ring of this compound has several substituents, each influencing the ring's reactivity towards electrophilic and nucleophilic aromatic substitution. The interplay of these groups—the electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, and the electron-withdrawing chlorosulfonyl (-SO₂Cl) and carboxylic acid (-COOH) groups—determines where further substitution is likely to occur.
Computational methods can predict the reactivity of each position on the aromatic ring. Fukui functions and condensed-to-atom variants are powerful tools for this purpose. These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating these indices for each carbon atom on the benzene ring, a detailed reactivity profile can be constructed, guiding synthetic efforts. For instance, the methoxy group is a strong ortho-, para-director, while the chlorosulfonyl and carboxylic acid groups are meta-directors. A computational analysis would quantify the net effect of these competing influences.
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Quantum chemical calculations are highly effective at predicting spectroscopic data. For a novel or uncharacterized compound, this can be an invaluable tool for structure confirmation.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., C=O stretch of the carboxylic acid, S=O stretches of the sulfonyl chloride). By comparing the calculated IR spectrum with an experimental one, a detailed assignment of the observed absorption bands can be made. nih.govdergipark.org.trresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.govdergipark.org.tr These calculations provide theoretical chemical shifts for each nucleus, which can be compared to experimental data to aid in the assignment of signals in the NMR spectrum.
The table below provides an example of predicted vs. experimental spectroscopic data, as would be generated in a study of this nature.
| Parameter Type | Functional Group | Predicted Wavenumber (cm⁻¹) (Illustrative) |
| IR | O-H stretch (acid) | 3450 (dimer) |
| IR | C=O stretch (acid) | 1720 |
| IR | S=O asymm. stretch | 1385 |
| IR | S=O symm. stretch | 1175 |
| NMR | Proton/Carbon | Predicted Shift (ppm) (Illustrative) |
| ¹H | -COOH | 12.5 |
| ¹H | Aromatic CH | 7.5 - 8.2 |
| ¹H | -OCH₃ | 3.9 |
| ¹H | -CH₃ | 2.4 |
| ¹³C | -COOH | 168 |
| ¹³C | Aromatic C-SO₂Cl | 145 |
| ¹³C | Aromatic C-O | 160 |
Note: The values in this table are illustrative examples based on typical chemical shifts and vibrational frequencies for these functional groups and are not the result of an actual calculation on this compound.
Conformational Analysis and Molecular Modeling
The presence of multiple substituents on the benzene ring, particularly the methoxy group ortho to the carboxylic acid, introduces the possibility of different spatial arrangements, or conformations. nih.govnih.gov The rotation around single bonds, such as the C-C bond connecting the carboxylic acid to the ring and the C-O bond of the methoxy group, can lead to various conformers with different energies.
A conformational analysis would systematically explore the potential energy surface of the molecule by rotating these bonds. This process identifies the lowest-energy (most stable) conformers and the energy barriers between them. Such studies are crucial as the molecule's biological activity or reactivity can be dependent on its preferred shape. researchgate.net For instance, an intramolecular hydrogen bond between the carboxylic acid proton and the methoxy oxygen might stabilize a particular planar conformation. The bulky chlorosulfonyl group will also exert significant steric influence on the preferred orientation of the adjacent carboxylic acid group. nih.govnih.gov
Reaction Pathway Elucidation and Transition State Analysis through Computational Methods
Computational chemistry can be used to model entire chemical reactions, providing a detailed, step-by-step understanding of the reaction mechanism. For this compound, one might investigate reactions such as the hydrolysis of the sulfonyl chloride group or its reaction with an amine to form a sulfonamide.
This type of study involves:
Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.
Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to find the precise geometry of the TS.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
For example, a study on the chloride-chloride exchange in arenesulfonyl chlorides has shown that such reactions can proceed through a single transition state consistent with an Sₙ2 mechanism. mdpi.com Similar methods could be applied to understand the reactivity of the sulfonyl chloride group in this compound with various nucleophiles. osti.govresearchgate.netmagtech.com.cn
Role of 5 Chlorosulfonyl 2 Methoxy 4 Methylbenzoic Acid As a Key Intermediate in Advanced Organic Synthesis
Precursor for Novel Sulfonamide-Containing Chemical Scaffolds
The presence of the chlorosulfonyl group makes 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid an excellent starting material for the synthesis of novel sulfonamide derivatives. The high reactivity of the sulfonyl chloride allows for its facile reaction with a diverse range of primary and secondary amines, leading to the formation of a stable sulfonamide linkage. This reactivity is the foundation for the construction of diverse chemical libraries with a wide range of potential biological activities.
Researchers have utilized this key intermediate to synthesize various sulfonamide-containing scaffolds. The general synthetic route involves the condensation of this compound with an appropriate amine-containing compound. The reaction conditions are typically mild, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The resulting sulfonamide scaffolds are of significant interest in drug discovery. The sulfonamide group is a well-established pharmacophore found in numerous approved drugs, including antibacterial agents, diuretics, and anticonvulsants. By incorporating the unique substituted benzoic acid moiety of the starting material, chemists can generate novel molecular architectures with the potential for improved efficacy, selectivity, and pharmacokinetic properties. For instance, the synthesis of a new series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has been reported, showcasing the utility of related chlorosulfonylated benzoic acids in creating compounds with potential anti-cancer activities. nih.gov
The versatility of this approach is further highlighted by the ability to introduce a wide variety of substituents through the choice of the amine coupling partner. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial aspect of modern medicinal chemistry.
Table 1: Examples of Amine Substrates for Sulfonamide Synthesis
| Amine Substrate | Resulting Sulfonamide Scaffold | Potential Applications |
| Aniline Derivatives | N-Aryl Sulfonamides | Antibacterial, Antifungal |
| Amino Acid Esters | Peptidomimetic Sulfonamides | Protease Inhibitors |
| Heterocyclic Amines | Heterocyclic Sulfonamides | Kinase Inhibitors |
| Aliphatic Amines | N-Alkyl Sulfonamides | Carbonic Anhydrase Inhibitors |
Building Block for Complex Heterocyclic Systems in Chemical Research
Beyond its role in sulfonamide synthesis, this compound serves as a valuable building block for the construction of complex heterocyclic systems. Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The dual reactivity of the carboxylic acid and sulfonyl chloride groups in this intermediate provides multiple avenues for its incorporation into intricate ring systems.
One common strategy involves the initial conversion of the sulfonyl chloride to a sulfonamide, followed by reactions involving the carboxylic acid group. For example, the carboxylic acid can be activated and then reacted with a bifunctional reagent to form a new heterocyclic ring. Alternatively, the carboxylic acid can participate in intramolecular cyclization reactions, where a suitably positioned nucleophile on the sulfonamide side chain attacks the carboxylic acid or its derivative.
While direct examples starting from this compound are not extensively documented in readily available literature, the principles of heterocyclic synthesis using analogous building blocks are well-established. For instance, the reaction of related sulfonyl chlorides with aminoazoles has been shown to lead to the formation of fused heterocyclic systems, such as Current time information in Jakarta, ID.biosynth.comoxazolo[5,4-d]pyrimidines, through a sequence involving Smiles rearrangement. nih.gov This highlights the potential of this compound to participate in similar complex reaction cascades to yield novel heterocyclic scaffolds. The strategic combination of the sulfonyl chloride and carboxylic acid functionalities within a single molecule provides a powerful tool for the convergent synthesis of complex targets.
Applications in the Synthesis of Specialty Reagents for Chemical Biology Research
The field of chemical biology relies on the use of precisely designed molecular tools to probe and manipulate biological systems. The structural attributes of this compound make it an attractive starting point for the synthesis of such specialty reagents, particularly fluorescent probes and chemical probes for target identification.
The sulfonyl chloride group can be reacted with fluorescent amines to generate sulfonamide-based fluorescent probes. These probes can be designed to target specific enzymes or cellular environments, with changes in their fluorescence properties providing a readout of biological activity. The development of fluorescent probe libraries allows for the efficient screening of compounds for tumor-imaging and the discovery of biomarker enzymatic activities. nih.govrsc.org
Furthermore, the ability to create a library of diverse sulfonamides from this intermediate is valuable for the development of chemical probes. These probes can be used in screening assays to identify new protein targets for drug development. By attaching a reactive group or a tag to the sulfonamide derivatives, researchers can perform activity-based protein profiling and other chemoproteomic techniques to elucidate the mechanism of action of bioactive compounds. The development of sulfonyl fluoride (B91410) chemical probes, for example, has advanced the discovery of modulators for challenging protein targets.
Design and Synthesis of Chemically Diverse Analogues for Structure-Reactivity Studies
Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a fundamental goal of chemical research. This compound provides a versatile platform for conducting such structure-reactivity and structure-activity relationship (SAR) studies.
By systematically modifying the core structure of this intermediate, chemists can synthesize a library of analogues and evaluate how these changes affect their properties. For example, the methyl and methoxy (B1213986) groups on the benzene (B151609) ring can be replaced with other substituents to probe the electronic and steric effects on the reactivity of the sulfonyl chloride and carboxylic acid groups.
Similarly, in the context of drug discovery, once a bioactive sulfonamide derived from this intermediate is identified, a focused library of analogues can be synthesized to optimize its biological activity. The ease with which diverse amines can be coupled to the sulfonyl chloride group allows for the rapid exploration of the SAR of the sulfonamide portion of the molecule. This iterative process of design, synthesis, and biological evaluation is central to the development of new therapeutic agents. While specific SAR studies originating from this compound are not prominently featured in the reviewed literature, the principles of using such scaffolds for these investigations are a cornerstone of medicinal chemistry.
Future Research Directions and Perspectives
Development of More Sustainable and Atom-Economical Synthetic Routes
The conventional synthesis of aryl sulfonyl chlorides often involves reagents like chlorosulfonic acid or thionyl chloride, which are hazardous and generate significant waste. rsc.org Future research will likely focus on developing greener, safer, and more efficient synthetic pathways to 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid.
Key areas for development include:
Metal-Free Catalysis: An environmentally benign approach involves the metal-free synthesis of sulfonyl chlorides from thiols using ammonium (B1175870) nitrate (B79036) and an aqueous solution of HCl with oxygen as the terminal oxidant. rsc.org This method reduces reliance on heavy metals and harsh oxidants.
Water-Based Synthesis: The use of water as a solvent presents a significant advancement in green chemistry. rsc.org Methods like the oxyhalogenation of thiols and disulfides using oxone-KX (where X is Cl or Br) in water are rapid and efficient. rsc.org
Recyclable Reagents: Another sustainable strategy utilizes N-chlorosuccinimide (NCS) for chlorosulfonation. organic-chemistry.orgresearchgate.net This method is advantageous because the byproduct, succinimide, can be recycled back into NCS using sodium hypochlorite, creating a more sustainable process. organic-chemistry.orgresearchgate.net
Alternative Oxidants: Research into alternative, milder oxidants is crucial. Sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) has been shown to be an effective oxidant for converting thiols to sulfonyl chlorides in sustainable solvents like water and glycerol. researchgate.net
A comparative overview of traditional versus potential green synthetic routes is presented below.
| Feature | Traditional Method (e.g., Chlorosulfonic Acid) | Green Alternative (e.g., Oxone-KX/H₂O) |
| Reagents | ClSO₃H, SOCl₂, PCl₅ | Oxone, KCl, O₂, HNO₃/HCl |
| Solvents | Often requires organic solvents | Water, ethanol, glycerol |
| Byproducts | Acidic and corrosive waste | Water, benign salts |
| Safety | Highly exothermic, uses hazardous reagents | Milder conditions, safer reagents |
| Atom Economy | Generally lower | Potentially higher |
Exploration of Novel Reactivity Patterns and Unprecedented Derivatization Pathways
While the sulfonyl chloride group is well-known for its reaction with nucleophiles to form sulfonamides, sulfonates, and sulfones, its reactivity is far more diverse. organic-chemistry.orgmagtech.com.cn Future research can unlock novel transformations for this compound, leading to new molecular architectures.
Promising areas of exploration include:
Desulfonative Cross-Coupling: Aryl sulfonyl chlorides can serve as sulfur precursors in nickel-catalyzed desulfonative cross-coupling reactions to synthesize unsymmetrical thioethers. researchgate.net This opens a pathway to C-S bond formation that bypasses the use of thiols.
Radical Reactions: Sulfonyl chlorides can be utilized as sources of sulfonyl, sulfenyl, aryl, and other radical groups for reactions with unsaturated compounds like alkenes and alkynes. magtech.com.cn
Palladium-Catalyzed Reactions: Palladium-catalyzed methods allow for the preparation of sulfonyl chlorides from arylboronic acids under mild conditions, a transformation that could potentially be reversed or adapted for derivatization. nih.gov This method is notable for its considerable functional group tolerance. nih.gov
In Situ Derivatization: The carboxylic acid and sulfonyl chloride groups on the same molecule allow for complex, one-pot derivatization strategies. The sulfonyl chloride can be converted to a sulfonamide, followed by modification of the carboxylic acid, or vice-versa, to rapidly build molecular complexity.
| Reaction Type | Reagents/Catalysts | Potential Product from Target Compound |
| Sulfonamide Formation | Primary/Secondary Amines | Substituted 5-(sulfamoyl)-2-methoxy-4-methylbenzoic acid derivatives |
| Sulfonate Ester Formation | Alcohols/Phenols | Aryl/alkyl 2-methoxy-4-methyl-5-(sulfonyloxy)benzoate derivatives |
| Desulfonative Coupling | Nickel catalyst, Benzylsulfonyl chlorides | Thioether derivatives |
| Radical Addition | Alkenes/Alkynes | Complex sulfonated products |
| Fluorine Exchange | Potassium fluoride (B91410), 18-crown-6 (B118740) ether | 5-(fluorosulfonyl)-2-methoxy-4-methylbenzoic acid |
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The synthesis of sulfonyl chlorides can be hazardous in traditional batch reactors due to high exothermicity. rsc.orgnih.gov Flow chemistry offers a safer and more efficient alternative, making it a key future direction for the synthesis and derivatization of this compound.
Advantages of flow chemistry include:
Enhanced Safety: The small volume of microreactors allows for superior temperature control, mitigating the risk of thermal runaway associated with highly exothermic chlorosulfonation reactions. rsc.orgnih.gov
Improved Yield and Purity: Continuous processing allows for precise control over reaction parameters like residence time and stoichiometry, often leading to higher yields and purities compared to batch processes. mdpi.com
Scalability: Flow chemistry processes can be scaled up more easily and safely than batch reactions, which is crucial for industrial applications. mdpi.comrsc.org A continuous flow investigation demonstrated a very high space–time yield (6.7 kg L⁻¹ h⁻¹) for a model sulfonyl chloride synthesis. rsc.org
Automation and High-Throughput Synthesis: Integrating flow reactors with automated platforms enables the rapid synthesis of large libraries of derivatives. nih.gov This approach, combined with high-throughput screening, can accelerate the discovery of new molecules with desired properties, a concept demonstrated by SuFEx click chemistry for hit-to-lead applications. nih.gov
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
| Safety | Risk of thermal runaway, handling of hazardous reagents in bulk. | Excellent heat dissipation, small reagent volumes, improved containment. rsc.orgnih.gov |
| Control | Difficult to control temperature and mixing homogeneity. | Precise control over temperature, pressure, and residence time. rsc.org |
| Yield | Variable, can be affected by scale-up issues. | Often higher and more consistent yields. mdpi.com |
| Scalability | Complex and potentially hazardous. | Safer and more straightforward by running the system for longer. rsc.org |
| Space-Time Yield | Lower (e.g., 0.072 g mL⁻¹ h⁻¹ in an example). mdpi.com | Significantly higher (e.g., 0.139 g mL⁻¹ h⁻¹ in an example). mdpi.com |
Application of Advanced Computational Methodologies for Predictive Chemistry and Material Design
Computational chemistry provides powerful tools to predict reactivity, elucidate reaction mechanisms, and design novel molecules and materials in silico. Applying these methods to this compound can guide experimental work and accelerate discovery.
Future computational studies could focus on:
Mechanism Elucidation: Density Functional Theory (DFT) can be used to investigate the kinetics and mechanisms of nucleophilic substitution at the sulfonyl sulfur. mdpi.com Such studies could explain how the ortho-methoxy and meta-methyl groups influence the reactivity of the sulfonyl chloride group. mdpi.com
Predicting Reactivity and Selectivity: Computational models can help predict the regioselectivity of further functionalization on the aromatic ring. For example, methods have been used to design ligands that direct meta- or para-C-H borylation of aryl sulfonyl compounds. nih.gov
Understanding Intermolecular Interactions: Hirshfeld surface analysis can be employed to visualize and quantify noncovalent interactions in the solid state. nih.gov This is crucial for crystal engineering and understanding the properties of materials derived from the target compound, comparing, for instance, the interactions of a sulfonyl chloride versus a sulfonyl fluoride. nih.gov
Virtual Screening and Material Design: By computationally modeling the properties of virtual libraries of derivatives, researchers can identify promising candidates for specific applications, such as functional materials or bioactive molecules, before committing to their synthesis.
| Computational Method | Application to Target Compound | Predicted Properties |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms for derivatization. | Transition state energies, reaction barriers, kinetic parameters. mdpi.com |
| Molecular Dynamics (MD) | Simulate the behavior of polymers or materials derived from the compound. | Conformational flexibility, binding affinities, material stability. |
| Hirshfeld Surface Analysis | Analyze crystal packing and intermolecular forces. | Noncovalent interactions (e.g., hydrogen bonds, π-π stacking). nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity of derivatives for drug discovery. | Potency, specificity of enzyme inhibitors. magtech.com.cn |
Unexplored Applications in Functional Material Design and Chemical Sensing Research
The unique combination of a reactive sulfonyl chloride, a carboxylic acid, and a substituted aromatic ring makes this compound an attractive building block for novel functional materials and chemical sensors.
Potential future applications include:
Functional Polymers: The benzoic acid moiety can be used as a monomer for polymerization reactions (e.g., forming polyesters or polyamides). The sulfonyl chloride group can then be post-functionalized to introduce specific properties like ion-conductivity, optical activity, or therapeutic action into the polymer backbone.
Molecular Scaffolds: Aryl sulfonyl compounds are of fundamental importance in medicinal and materials chemistry. nih.govnih.gov The target molecule can serve as a rigid scaffold for the synthesis of complex molecules, including potential pharmaceutical agents. Benzoic acid derivatives have been widely explored as scaffolds for anticancer agents and enzyme inhibitors. preprints.orgnih.gov
Chemical Sensors: The sulfonyl chloride group is highly reactive towards nucleophiles. This reactivity can be harnessed to design chemosensors. For example, a reaction with a specific analyte could trigger a change in fluorescence, color, or electrochemical signal. While many fluorescent chloride sensors are based on quenching mechanisms, a derivative of this compound could be developed as a reaction-based sensor for other analytes like amines or thiols. azosensors.comwikipedia.orgmdpi.com
| Application Area | Role of the Compound | Key Functional Groups | Proposed Mechanism |
| Functional Polymers | Monomer or functionalizable unit | Carboxylic acid, Sulfonyl chloride | Polymerization via the acid; post-polymerization modification via the sulfonyl chloride. |
| Crystal Engineering | Building block for co-crystals or MOFs | Carboxylic acid, Sulfonyl oxygens | Formation of hydrogen bonds and other noncovalent interactions. nih.gov |
| Chemical Sensing | Reactive probe | Sulfonyl chloride | Irreversible reaction with a target analyte leading to a measurable optical or electrochemical signal. |
| Medicinal Chemistry | Scaffold for drug discovery | Entire molecule | Derivatization to create libraries for screening against biological targets like enzymes or receptors. preprints.orgnih.gov |
Q & A
Q. What are the optimal synthetic routes for 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid, and how can purity be maximized?
Methodological Answer :
- Sulfonation Step : Introduce the chlorosulfonyl group via controlled reaction with chlorosulfonic acid under anhydrous conditions at 0–5°C to avoid side reactions (e.g., over-sulfonation) .
- Protection of Functional Groups : Protect the methoxy and methyl groups during sulfonation using tert-butyldimethylsilyl (TBS) ethers to prevent undesired substitutions. Deprotection with tetra-n-butylammonium fluoride (TBAF) yields the final product .
- Purification : Use gradient HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate the compound. Purity >98% can be confirmed by NMR (¹H/¹³C) and LC-MS .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer :
- Structural Confirmation : X-ray crystallography (as in Acta Crystallographica studies) provides definitive bond angles and stereochemistry .
- Spectroscopic Methods :
- ¹H/¹³C NMR : Identify methoxy (δ 3.8–4.0 ppm), methyl (δ 2.3–2.5 ppm), and sulfonyl protons (absence of exchangeable protons confirms successful sulfonation) .
- FT-IR : Confirm sulfonyl chloride (S=O stretch at 1370–1350 cm⁻¹ and 1170–1150 cm⁻¹) and carboxylic acid (broad O-H stretch at 2500–3000 cm⁻¹) .
- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
Q. How can researchers mitigate degradation of this compound during storage or experimental protocols?
Methodological Answer :
- Storage Conditions : Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent hydrolysis of the sulfonyl chloride group .
- Stabilizers : Add molecular sieves (3Å) to absorb moisture in solution-based storage. For solid-state storage, use desiccants like silica gel .
- Degradation Monitoring : Track via periodic LC-MS to detect hydrolysis products (e.g., sulfonic acid derivatives) .
Advanced Research Questions
Q. How does the chlorosulfonyl group influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer :
- Mechanistic Insights : The sulfonyl chloride acts as a strong electrophile. In aqueous basic conditions (pH >10), it undergoes hydrolysis to sulfonate, but in non-polar solvents (e.g., THF), it reacts with amines to form sulfonamides (e.g., benzenesulfonamido derivatives) .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with varying nucleophiles (e.g., aniline, benzylamine). Data shows a second-order dependence on amine concentration .
Q. How can researchers resolve contradictions in reported yields for reactions involving this compound?
Methodological Answer :
- Experimental Variables :
- Data Reconciliation : Replicate protocols with strict control of humidity (glovebox) and reagent purity (≥99.5% by GC). Cross-validate yields via independent methods (e.g., gravimetric analysis vs. HPLC) .
Q. What role does this compound play in multi-step syntheses of bioactive molecules?
Methodological Answer :
- Intermediate Utility : The compound serves as a precursor for sulfonamide-based inhibitors (e.g., carbonic anhydrase inhibitors) .
- Case Study : Couple with 4-aminobenzophenone via EDC/HOBt-mediated amidation to generate a sulfonamide-linked hybrid scaffold. Optimize molar ratios (1:1.2) to achieve >85% conversion .
Q. How can computational chemistry predict the regioselectivity of this compound in electrophilic aromatic substitution?
Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model charge distribution. Results indicate the methyl group directs electrophiles to the para position relative to the methoxy group .
- Validation : Compare predicted sites with experimental halogenation (e.g., bromine in acetic acid) outcomes. HPLC-MS confirms para-brominated products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
